molecular formula C11H12N2S B084282 Levamisole CAS No. 14769-73-4

Levamisole

Cat. No.: B084282
CAS No.: 14769-73-4
M. Wt: 204.29 g/mol
InChI Key: HLFSDGLLUJUHTE-SNVBAGLBSA-N
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Safety and Hazards

Levamisole should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Levamisole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The evaluation of biochemical analysis of this compound was performed based on the Shapiro-Wilk normality test .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are being studied .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levamisole can be synthesized through several methods. One common method involves the reaction of 2-imino-1,3-thiazolidine with 2-phenyl-2-hydroxyethylamine . This reaction is followed by cyclization to form the imidazothiazole ring structure. The reaction conditions typically involve the use of thionyl chloride and acetic anhydride .

Industrial Production Methods

Industrial production of this compound hydrochloride involves dissolving L-tetramisole in acetone and adding sodium selenite . The mixture is then decolorized and filtered using activated carbon. Dry hydrogen chloride gas is introduced while stirring until the pH value reaches 3-5. The reaction mixture is then separated and purified to obtain the final product .

Properties

IUPAC Name

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSDGLLUJUHTE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16595-80-5 (hydrochloride)
Record name Levamisole [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID4023206
Record name Levamisole
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Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levamisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.44e+00 g/L, Water 210 (mg/mL), Methanol sol. (mg/mL), Propylene glycol sol. (mg/mL), Ethanol sl. sol. (mg/mL)
Record name Levamisole
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Record name Levamisole
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name LEVAMISOLE
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Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Mechanism of Action

The mechanism of action of levamisole as an antiparasitic agent appears to be tied to its agnositic activity towards the L-subtype nicotinic acetylcholine receptors in nematode muscles. This agonistic action reduces the capacity of the males to control their reproductive muscles and limits their ability to copulate. The mechanism of action of Levamisole as an anticancer drug in combination with fluorouracil is unknown. The effects of levamisole on the immune system are complex. The drug appears to restore depressed immune function rather than to stimulate response to above-normal levels. Levamisole can stimulate formation of antibodies to various antigens, enhance T-cell responses by stimulating T-cell activation and proliferation, potentiate monocyte and macrophage functions including phagocytosis and chemotaxis, and increase neutrophil mobility, adherence, and chemotaxis.
Record name Levamisole
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CAS No.

14769-73-4
Record name Levamisole
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URL https://commonchemistry.cas.org/detail?cas_rn=14769-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Levamisole [INN:BAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014769734
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Record name Levamisole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00848
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Record name Levamisole
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Record name LEVAMISOLE
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Record name Levamisole
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Melting Point

227-227.5, 264 - 265 °C
Record name Levamisole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00848
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Record name Levamisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A suspension of 31.73 g of L-N-[(4-methoxyphenyl)sulfonyl]-glutamic acid (0.1 mol) in 400 ml of 2-propanol and 20 ml of water was stirred and heated till all solid entered solution. Then there were added 20.43 g of tetramisole. The whole was stirred and heated till an homogeneous solution was obtained. The solution was further stirred for 4 hours while the temperature was allowed to reach room temperature. The precipitate was filtered off, washed with 100 ml of 2-propanol and 5 ml of water and dried under vacuo at 50° C., yielding 26.17 g levamisole.L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (salt) (yield 100.3%) αD20 =-62.8° (c5. 1N HCl); mp. 127.4°-129.1° C.
[Compound]
Name
L-N-[(4-methoxyphenyl)sulfonyl]-glutamic acid
Quantity
31.73 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20.43 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 31.73 g of L-N-[(4-methoxyphenyl)sulfonyl-glutamic acid (0.1 mol) in 400 ml of 2-propanone and 20 ml of water was stirred and heated till all solid entered solution. Then there were added 20.43 g of tetramisole. The whole was stirred and heated to reflux and additionally stirred at reflux for 10 minutes. The mixture was further stirred for 4 hours while the temperature was allowed to reach room temperature. The precipitate was filtered off, washed with 100 ml of 2-propanone and 5 ml of water and dried under vacuo at 50° C., yielding 25.55 g of levamisole.L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (salt) (yield 98%) αD20 =-62.4° (c5. 1N HCl); mp. 127.3°-129° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20.43 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a refluxing solution of 20.43 g of tetramisole (0.1 mol) in 190 ml of 2-propanone and 10 ml. of water was added 15.9 g of L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (0.05 mol). The mixture was refluxed for another 5 minutes and cooled to 15° C. After 12 hours the precipitate was filtered off, washed with 2-propanone and dried under vacuo at 70° C., yielding 23.88 g of levamisole.L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (salt) (yield=91.6%) αD20 =-63.5° (c5, 1N HCl); mp. 127.6°-129.3° C.
Quantity
20.43 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamisole
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Customer
Q & A

Q1: What is the primary mechanism of action of levamisole?

A1: this compound is known to exert its effects through various mechanisms. One well-documented action is its ability to restore deficient cell-mediated immune responses. [] This immunomodulatory effect is believed to be central to its therapeutic benefits in certain conditions.

Q2: How does this compound impact neutrophils, and what are the implications for autoimmune reactions?

A2: Research suggests that this compound can induce the formation of neutrophil extracellular traps (NETs) by engaging with the muscarinic subtype 3 receptor on neutrophils. [] This process, termed NETosis, involves the release of chromatin decorated with granule proteins. While NET formation is a natural immune response, excessive or dysregulated NETosis, as potentially triggered by this compound, has been implicated in autoimmune reactions and vascular damage. []

Q3: Does this compound directly interact with cancer cells?

A3: While the exact mechanism of this compound’s anticancer activity is not fully understood, studies suggest it may not solely target cancer cells directly. For instance, research using myeloma cells demonstrated that this compound undergoes metabolic transformation in cell culture. [] This finding, along with observations of its immunomodulatory effects, points to a possible indirect anticancer action through the modulation of the immune system rather than direct cytotoxicity towards cancer cells.

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C11H12N2S, and its molecular weight is 204.3 g/mol.

Q5: What is the stability of this compound in different formulations?

A5: While specific stability data for various this compound formulations was not extensively discussed in the provided papers, one study focusing on an abamectin/levamisole combination in a medium-chain mono and diglyceride-based vehicle demonstrated sustained release properties. [] This suggests that the formulation strategy can impact the release kinetics of this compound.

Q6: How is this compound absorbed and distributed in the body?

A6: this compound is well-absorbed after oral administration, but its bioavailability is lower than after intramuscular administration in sheep. [] This suggests that the route of administration can influence its pharmacokinetic profile.

Q7: What is the elimination route of this compound?

A7: Following oral or subcutaneous administration to lactating cows, this compound is primarily eliminated through urine (83-84%), with a smaller portion excreted in feces (9-11%). []

Q8: Does the route of administration affect this compound's efficacy?

A8: Yes, the route of administration can impact this compound's efficacy. In sheep, oral administration is recommended for gastrointestinal nematodes, while the intramuscular route is preferred for extragastric nematodes. []

Q9: Can this compound enhance the immune response in fish?

A9: Yes, studies in fish, specifically rockfish (Sebastes schlegeli) and Nile tilapia (Oreochromis niloticus), have shown that this compound can enhance various immune parameters, including phagocytic activity, serum bactericidal activity, and leukocyte counts. [, ] This suggests its potential as an immunostimulant in aquaculture.

Q10: What is the evidence for this compound's effectiveness in treating parasitic infections?

A10: this compound is a recognized anthelmintic drug, effective against various parasitic worms. Studies in calves demonstrated its efficacy against lungworm (Dictyocaulus viviparus) infection, with sequential treatments providing better protection compared to a single dose. [] Research in guinea fowl also highlighted the efficacy of this compound, particularly when combined with piperazine, in controlling gastrointestinal worms. []

Q11: Is there evidence of anthelmintic resistance to this compound?

A11: Yes, unfortunately, anthelmintic resistance, including resistance to this compound, is a growing concern. A study conducted in sheep farms in India revealed a high level of resistance to this compound in gastrointestinal nematodes, particularly Haemonchus contortus. [] This underscores the need for responsible anthelmintic use and the development of novel parasite control strategies.

Q12: What are the known toxicities associated with this compound?

A12: this compound has been associated with various adverse effects, with agranulocytosis being a significant concern. [, , ] This serious condition, characterized by a severe decrease in white blood cells, led to the withdrawal of this compound from the human market in some countries. []

Q13: Can this compound contamination in illicit drugs pose a health risk?

A13: Yes, the adulteration of cocaine with this compound has emerged as a serious public health issue. [, , ] this compound-tainted cocaine has been linked to severe cases of vasculitis, a condition characterized by inflammation of blood vessels. [, , ] The presence of this compound in illicit drugs poses significant health risks and highlights the dangers of drug adulteration.

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